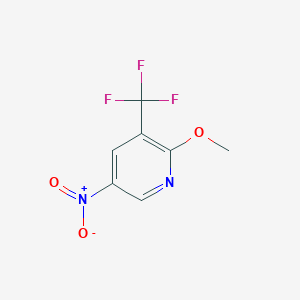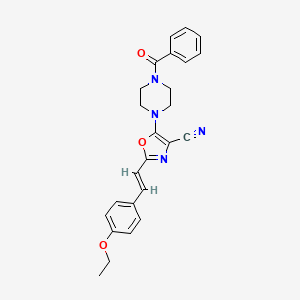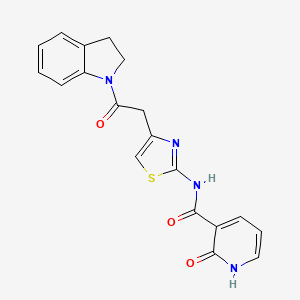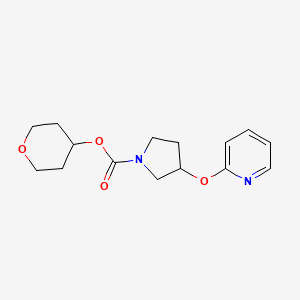![molecular formula C20H16N6O4S B2811908 1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine CAS No. 1115905-81-1](/img/structure/B2811908.png)
1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Fluorophenyl)-4-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine” is a complex organic molecule. It contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with various functional groups .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. The presence of different functional groups and their positions in the molecule can be determined by interpreting the data from these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied, depending on the conditions and the reactants used. The reactions can involve the formation or breaking of the piperazine ring, substitution reactions at different positions in the molecule, and many others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. These properties include density, boiling point, refractive index, and vapor pressure .科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and characterized through various methods such as LCMS, NMR, IR, CHN elemental analysis, and single crystal XRD data. It was found to crystallize in the monoclinic crystal system with specific unit cell parameters, indicating a well-defined molecular structure (Sanjeevarayappa et al., 2015).
Biological Evaluation
- The compound was tested for in vitro antibacterial and anthelmintic activity. It showed poor antibacterial but moderate anthelmintic activity, suggesting potential uses in treating parasitic worm infections (Sanjeevarayappa et al., 2015).
Crystal Structure and Computational Analysis
- Piperazine derivatives including this compound have been studied using crystal structure analysis and computational density functional theory (DFT) calculations. This helps in understanding the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Antimicrobial Activities
- Similar piperazine derivatives have been synthesized and tested for antimicrobial activities. Some of these compounds exhibited excellent antimicrobial properties, indicating a potential application in the development of new antimicrobial agents (Başoğlu et al., 2013).
Antioxidant Activity
- 1-(5-(4-Methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have been screened for their antioxidant activity, with some compounds demonstrating effective radical scavenging abilities. This suggests a potential role in the development of antioxidant therapies (Mallesha et al., 2014).
Anticonvulsant Activity
- Novel piperazine derivatives have been evaluated for their anticonvulsant activity. Some derivatives showed potent effects without neurotoxicity, indicating their potential in anticonvulsant drug development (Harish et al., 2013).
Serotonergic Neurotransmission Study
- Piperazine derivatives have been used in positron emission tomography (PET) studies for understanding serotonergic neurotransmission. This highlights their potential application in neurological and psychiatric research (Plenevaux et al., 2000).
Safety And Hazards
将来の方向性
The future directions for the study of this compound could involve further investigation into its synthesis, characterization, and potential applications. This could include the development of more efficient synthesis methods, detailed structural analysis, exploration of its reactivity under various conditions, and investigation of its biological activity .
特性
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4S/c27-17(24-19-21-10-22-25-19)9-31-20-23-14-4-2-1-3-13(14)18(28)26(20)8-12-5-6-15-16(7-12)30-11-29-15/h1-7,10H,8-9,11H2,(H2,21,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUSEBXAPDAOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=NC=NN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

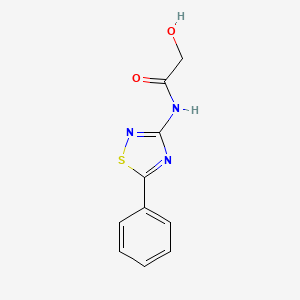
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2811826.png)
![2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811830.png)

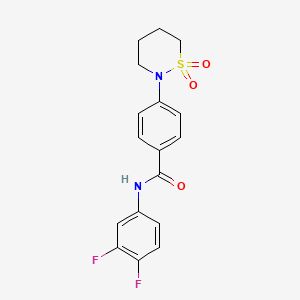
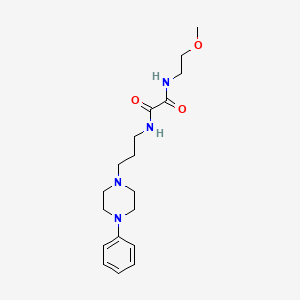
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)
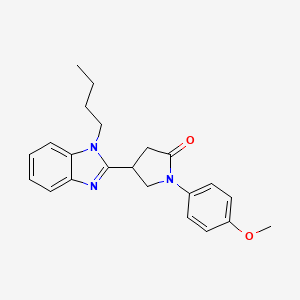
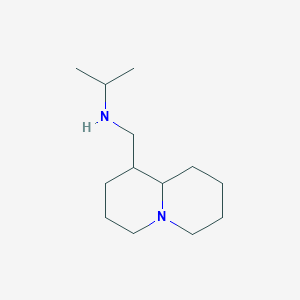
![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)
